6-Methylquinoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
DFLUYJFAEJJKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2=O |
Origin of Product |
United States |
Significance of the Quinoline 2,4 1h,3h Dione Core in Heterocyclic Chemistry
The quinoline (B57606) ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its unique electronic properties and ability to participate in a variety of chemical reactions make it a valuable precursor for synthesizing complex molecules. numberanalytics.com The quinoline-2,4(1H,3H)-dione core, a derivative of quinoline, has garnered significant attention for its broad spectrum of biological activities. researchgate.net This structural motif is present in numerous natural products and pharmaceutical agents, demonstrating potential in antiviral and antibacterial therapies. researchgate.net
Derivatives of quinazoline-2,4(1H,3H)-dione, a closely related structure, have been investigated for a multitude of pharmacological applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. nih.gov Specifically, these compounds have been explored as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial survival. nih.gov The inherent versatility of the quinoline-2,4(1H,3H)-dione and its analogs underscores their importance as key intermediates in the synthesis of medicinally relevant compounds. researchgate.netnih.gov
Historical Context and Evolution of Quinoline Chemistry Research
The journey of quinoline (B57606) chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling quinine (B1679958) with potassium hydroxide, which he named "Chinolein." wikipedia.org This connection to quinine, an alkaloid extracted from the bark of the Cinchona tree and a long-standing treatment for malaria, cemented the early importance of quinoline in medicinal chemistry. numberanalytics.comresearchgate.net
The evolution of quinoline research has been closely tied to the development of antimalarial drugs. researchgate.netnih.gov Following the isolation of quinine, modifications to the quinoline structure led to the synthesis of highly effective drugs like chloroquine, primaquine, and mefloquine. researchgate.net The initial discovery of 8-aminoquinoline's antimalarial activity stemmed from observations of methylene (B1212753) blue's mild effects. globalresearchonline.net Over time, the applications of quinoline derivatives have expanded beyond antimalarials to include uses in the manufacturing of dyes, as solvents for resins and terpenes, and in the development of agrochemicals and materials for organic light-emitting diodes (OLEDs). numberanalytics.comwikipedia.org
Rationale for Focused Academic Inquiry into 6 Methylquinoline 2,4 1h,3h Dione
Established Synthetic Pathways to Quinoline-2,4(1H,3H)-dione Scaffolds
The synthesis of the core quinoline-2,4(1H,3H)-dione structure, which exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one, has been well-established through several classical name reactions. These methods primarily rely on the cyclization of aniline (B41778) precursors.
Cyclocondensation and Annulation Reactions
Intramolecular cyclization reactions are a cornerstone for the synthesis of the quinolinone ring system. Key among these are the Gould-Jacobs, Conrad-Limpach, and Knorr syntheses, which build the heterocyclic ring from acyclic precursors.
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal cyclization at high temperatures (often exceeding 250 °C), subsequent saponification, and finally decarboxylation to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.orgmdpi.com The regioselectivity of this reaction is dictated by the substitution pattern of the starting aniline. mdpi.com
The Conrad-Limpach and Knorr syntheses both utilize the reaction of an aniline with a β-ketoester. wikipedia.orgresearchgate.net The outcome is temperature-dependent. The Conrad-Limpach synthesis, performed at higher temperatures (around 250 °C) often in an inert, high-boiling solvent like mineral oil or Dowtherm, favors the formation of 4-hydroxyquinolines (the keto form, quinolin-4-one, predominates). wikipedia.orgorgsyn.org The mechanism involves an initial Schiff base formation followed by an electrocyclic ring closing. wikipedia.org In contrast, the Knorr synthesis, which proceeds under acidic conditions at lower temperatures (around 100-140°C), yields 2-hydroxyquinolines. The choice between these two pathways is a classic example of kinetic versus thermodynamic control. youtube.com
The Camps cyclization is another valuable method, involving the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. nih.gov
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single synthetic step. While many MCRs, such as the Povarov, Gewald, and Ugi reactions, have been developed for the synthesis of diverse quinoline derivatives, the Friedländer annulation is particularly relevant for quinolinone synthesis. ablelab.eu
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This reaction can be catalyzed by acids or bases and proceeds via a condensation followed by a cyclodehydration to form the quinoline ring. preprints.org This strategy allows for the rapid assembly of substituted quinolines from simple starting materials.
Targeted Synthesis of this compound
The specific synthesis of this compound leverages the principles of the established pathways, primarily by selecting an appropriately substituted precursor to ensure the methyl group is installed at the desired position.
Regioselective Functionalization Approaches
The most direct and widely used approach for the regioselective synthesis of this compound is the use of p-toluidine (B81030) (4-methylaniline) as the aniline component in classical cyclization reactions.
In the Gould-Jacobs and Conrad-Limpach reactions , starting with p-toluidine ensures that the cyclization occurs in a way that places the methyl group at the 6-position of the resulting quinolinone ring system. wikipedia.orgmdpi.comwikipedia.org The substitution on the aniline ring directs the intramolecular cyclization, providing a reliable method for controlling the regiochemical outcome. For instance, the reaction of p-toluidine with diethyl ethoxymethylenemalonate in a Gould-Jacobs sequence or with ethyl acetoacetate (B1235776) in a Conrad-Limpach synthesis will selectively yield the 6-methyl substituted product.
| Reaction | Aniline Precursor | Reactant | Key Conditions | Product |
|---|---|---|---|---|
| Gould-Jacobs | p-Toluidine | Diethyl ethoxymethylenemalonate | High-temperature thermal cyclization (>250 °C) | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Conrad-Limpach | p-Toluidine | Ethyl acetoacetate | High temperature (~250 °C) in inert solvent (e.g., Dowtherm) | 6-Methyl-2-methyl-4-hydroxyquinoline |
| Knorr Synthesis | p-Toluidine | Ethyl acetoacetate | Acid-catalyzed cyclization (e.g., H₂SO₄) | 4,6-Dimethylquinolin-2(1H)-one |
Precursor Design and Elaboration (e.g., Diazo Compounds)
Beyond building the core scaffold, functionalization of pre-formed quinoline-2,4-diones represents another important synthetic strategy. The introduction of a diazo group at the C3 position creates a versatile intermediate for further molecular elaboration.
Research has shown that this compound can be converted into its 3-diazo derivative. The synthesis of 3-diazo-6-methylquinoline-2,4(1H,3H)-dione is achieved by treating the corresponding 4-hydroxy-6-methylquinolin-2-one with a diazo transfer agent like mesyl azide (B81097) (MsN₃) in the presence of a base such as triethylamine (B128534) (TEA). This diazo compound serves as a key precursor. For example, it can undergo N-alkylation reactions with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) to yield a range of N-substituted 3-diazo-6-methylquinoline-2,4(1H,3H)-diones. These diazo compounds are valuable intermediates that can be used in subsequent reactions, such as ring contractions to form isatins.
| N-Substituent | Starting Material | Reagents | Yield | Reference |
|---|---|---|---|---|
| But-3-en-1-yl | 3-Diazo-6-methylquinoline-2,4(1H,3H)-dione | 4-Bromobut-1-ene, K₂CO₃, DMF | 59% | mdpi.com |
| 3-Chloropropyl | 3-Diazo-6-methylquinoline-2,4(1H,3H)-dione | 1-Bromo-3-chloropropane, K₂CO₃, DMF | 61% | mdpi.com |
| 4-Chlorobenzyl | 3-Diazo-6-methylquinoline-2,4(1H,3H)-dione | 1-(Bromomethyl)-4-chlorobenzene, K₂CO₃, DMF | 63% | mdpi.com |
Modern Catalytic Approaches in Quinoline-2,4(1H,3H)-dione Synthesis
Modern synthetic chemistry has focused on improving the efficiency, safety, and environmental footprint of classical reactions. The synthesis of quinoline-2,4(1H,3H)-diones has benefited significantly from these advancements.
The high temperatures required for reactions like the Gould-Jacobs and Conrad-Limpach syntheses can lead to decomposition and undesirable side reactions. mdpi.com To mitigate this, microwave irradiation has been employed to dramatically shorten reaction times and often improve yields by enabling rapid heating to high temperatures. ablelab.eu
The use of hazardous chemicals and difficult-to-remove high-boiling solvents is another drawback of classical methods. mdpi.com Modern approaches utilize a variety of catalysts to facilitate these transformations under milder conditions. These include:
Lewis acids and Brønsted acids to catalyze condensation and cyclization steps. nih.gov
N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones under mild conditions. nih.gov
Transition metal catalysts , including those based on palladium and copper, have been developed for various quinoline syntheses, often enabling novel reaction pathways. nih.gov
Nanocatalysts are also being explored to provide high efficiency and recyclability, contributing to greener synthetic protocols.
These catalytic systems are often applied to improve the established cyclocondensation and multi-component reactions, making the synthesis of this compound and its derivatives more accessible and sustainable.
Metal-Catalyzed Transformations (e.g., Copper-Catalyzed Sulfonylation)
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of functionalized quinoline-2,4-diones. An efficient one-pot synthesis involves the copper-catalyzed sulfonylation of N-(2-cyanophenyl)acrylamides. This methodology utilizes sulfonylhydrazides as the sulfonyl source and ammonium (B1175870) persulfate as an oxidant. The reaction proceeds through a radical cyclization pathway, affording C3-sulfonated quinoline-2,4-diones in good to excellent yields. This approach is notable for its operational simplicity and tolerance of a wide range of substituents on both the acrylamide (B121943) and the sulfonylhydrazide.
For instance, the reaction of an appropriately substituted N-(2-cyanophenyl)acrylamide with various sulfonylhydrazides in the presence of a copper catalyst leads to the corresponding 3-sulfonylmethyl-quinoline-2,4(1H,3H)-diones. The yields for these transformations are generally high, as illustrated in the table below.
| Entry | Sulfonylhydrazide | Product | Yield (%) |
| 1 | Phenylsulfonylhydrazide | 1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 95 |
| 2 | Methylsulfonylhydrazide | 1,3-dimethyl-3-((methylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 62 |
| 3 | Butylsulfonylhydrazide | 3-((butylsulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 63 |
| 4 | Cyclopropylsulfonylhydrazide | 3-((cyclopropylsulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 73 |
| 5 | (E)-Styrylsulfonylhydrazide | (E)-1,3-dimethyl-3-((styrylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 23 |
Table 1: Examples of Copper-Catalyzed Sulfonylation for the Synthesis of Quinoline-2,4-dione Derivatives.
Visible Light-Induced Cyclization Reactions
Photoredox catalysis has opened new avenues for the construction of heterocyclic systems under mild conditions. Visible light-induced radical cascade cyclization of ortho-cyanoarylacrylamides represents a modern and environmentally benign approach to quinoline-2,4(1H,3H)-diones. nih.gov These reactions can be performed under metal-free conditions, often using organic dyes as photosensitizers. nih.gov
One such strategy involves the cascade sulfonylation and cyclization of acrylamides, which can be initiated by visible light. nih.gov This method provides a green alternative to traditional metal-catalyzed processes. Furthermore, visible light has been employed to induce the cyclization of ortho-cyanoarylacrylamides with phosphine (B1218219) oxides, leading to the formation of phosphorylated quinoline-2,4(1H,3H)-diones in moderate to good yields. nih.gov The versatility of these light-mediated reactions allows for the introduction of diverse functional groups at the C3 position.
Rhodium(III)-Catalyzed Annulation Methodologies
Rhodium(III)-catalyzed C-H activation and annulation reactions have been established as a robust strategy for the synthesis of various nitrogen-containing heterocycles, including isoquinolone scaffolds. acs.orgnih.gov These methodologies can be conceptually applied to the synthesis of the quinoline-2,4-dione framework. The reactions typically involve the coupling of an aryl or vinyl C-H bond with an internal or terminal alkyne or alkene.
For example, the annulation of benzamides with alkynes, catalyzed by a rhodium(III) complex, proceeds via a C-H activation mechanism to construct the heterocyclic core. acs.org While direct examples for the synthesis of this compound using this method are still emerging, the established protocols for related structures like isoquinolones and quinazolinones demonstrate the potential of this approach for accessing complex quinoline derivatives. nih.govnih.gov The use of amide directing groups allows for high regioselectivity in the C-H activation step. nih.gov
Derivatization Strategies of this compound
Once the this compound core is synthesized, a variety of strategies can be employed to introduce further molecular diversity. These derivatizations are crucial for tuning the physicochemical and biological properties of the final compounds.
N-Substitution Reactions
The nitrogen atoms at positions 1 and 3 of the quinoline-2,4-dione ring are key handles for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. The regioselectivity of alkylation (N1 vs. N3) can often be controlled by the choice of reagents and reaction conditions. For instance, alkylation of similar 2-quinolones can lead to a mixture of N- and O-alkylated products, with the regioselectivity influenced by the nature of the cation and the solvent. nih.gov
N-arylation of the quinoline-2,4-dione scaffold can be accomplished through copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination reactions. nih.gov The Chan-Lam coupling typically employs arylboronic acids as the aryl source in the presence of a copper catalyst and an oxidant. These methods provide access to a wide range of N-aryl derivatives, which are important for various applications.
| Position | Reaction Type | Reagents |
| N1/N3 | N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) |
| N1/N3 | N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst, Oxidant |
| N1/N3 | N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base |
Table 2: General Conditions for N-Substitution Reactions of Quinoline-2,4-diones.
C3-Functionalization and Ring Annulation
The C3 position of the quinoline-2,4-dione ring is a versatile site for introducing a wide array of functional groups. As discussed previously, copper-catalyzed sulfonylation provides an efficient route to C3-sulfonylmethyl derivatives. Beyond this, the active methylene (B1212753) group at C3 can be a site for various C-C bond-forming reactions.
Alkylation at the C3 position can be achieved by treating the quinoline-2,4-dione with a suitable base to form the enolate, followed by reaction with an alkyl halide. Furthermore, ring annulation strategies can be employed to construct fused heterocyclic systems. This can involve the reaction of a C3-functionalized quinoline-2,4-dione with a binucleophilic reagent. For example, a 3-nitro-4-chloro-pyrano[3,2-c]quinoline-2,5-dione has been shown to undergo ring-opening and ring-closure reactions with reagents like hydrazine (B178648) to form pyrazolone-fused systems. mdpi.com
Introduction of Heteroaryl Moieties
The incorporation of heteroaryl groups into the this compound structure can significantly impact its properties. Heteroaryl moieties can be introduced at various positions, most commonly at the nitrogen or carbon atoms of the quinoline core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for introducing heteroaryl groups at halogenated positions of the quinoline ring. For instance, if a bromo or iodo substituent is present on the quinoline scaffold, it can be coupled with a heteroarylboronic acid or a heteroarylstannane.
A direct approach for the synthesis of 3-heteroaryl-substituted quinazolin-2,4(1H,3H)-diones, a closely related scaffold, involves the annulation of substituted anthranilic esters with N-pyridyl ureas. mdpi.com This catalyst-free method proceeds via the formation of an N-aryl-N'-pyridyl urea (B33335) intermediate followed by cyclocondensation. mdpi.com This strategy highlights a potential pathway for the direct introduction of heteroaryl groups at the N3 position of the quinoline-2,4-dione ring system.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst |
| Suzuki Coupling | Halo-quinoline-2,4-dione | Heteroarylboronic acid | Palladium catalyst |
| Stille Coupling | Halo-quinoline-2,4-dione | Heteroarylstannane | Palladium catalyst |
| Buchwald-Hartwig Amination | Halo-quinoline-2,4-dione | Heteroarylamine | Palladium catalyst |
Table 3: Palladium-Catalyzed Reactions for the Introduction of Heteroaryl Moieties.
Electrophilic and Nucleophilic Reactivity of the Quinoline-2,4(1H,3H)-dione System
The pyridinone ring contains two carbonyl groups and a nitrogen atom, making it susceptible to nucleophilic attack. The C4-carbonyl group is particularly reactive. The tautomeric equilibrium between the dione (B5365651) form and the 4-hydroxy-2-quinolone form plays a crucial role in its reactivity. researchgate.net In the 4-hydroxy tautomer, the hydroxyl group can be a target for electrophiles, and its conversion to a better leaving group can facilitate nucleophilic substitution at the C4 position.
Table 1: Reactivity of the this compound System
| Reactive Site | Type of Reactivity | Influencing Factors |
| Benzene (B151609) Ring | Electrophilic Substitution | Activating effect of the C6-methyl group. |
| C4-Carbonyl | Nucleophilic Addition | Tautomerism to 4-hydroxy-2-quinolone form. |
| C3-Position | Electrophilic/Nucleophilic | Activated methylene group, susceptible to various reactions. |
| N1-Position | Nucleophilic/Alkylation | Presence of an acidic N-H proton. |
Radical Cascade Reactions
While specific studies on radical cascade reactions involving this compound are not extensively documented, the general reactivity of quinoline systems suggests their potential participation in such transformations. Radical reactions often initiated by radical initiators or photochemically, could lead to functionalization at various positions. For instance, radical addition to the double bond in the tautomeric form or hydrogen atom abstraction from the methyl group could initiate a cascade of reactions leading to more complex molecular architectures.
Rearrangement Reactions and Ring Contraction Pathways
The quinoline-2,4(1H,3H)-dione system can undergo various rearrangement and ring-contraction reactions, often under specific conditions or with particular reagents. While direct evidence for this compound is limited, analogous transformations in related heterocyclic systems provide insight into potential pathways. For instance, pyrano[3,2-c]quinoline-2,5-diones, which can be synthesized from 4-hydroxy-2-quinolones, are known to undergo ring-opening and recyclization reactions with various nucleophiles. researchgate.net These reactions can lead to the formation of different heterocyclic systems, effectively representing a rearrangement of the initial scaffold.
Regio- and Stereoselectivity in Chemical Transformations
The substitution pattern of this compound inherently directs the regioselectivity of its reactions.
Electrophilic Aromatic Substitution: The activating methyl group at the C6-position would be expected to direct incoming electrophiles primarily to the C5 and C7 positions.
Nucleophilic Attack: In the case of nucleophilic substitution on a derivatized quinolinedione (e.g., a 4-chloro derivative), the attack is highly regioselective at the C4 position. This is a common feature in the chemistry of quinazoline-2,4-diones as well. nih.gov
Mechanistic Investigations of Reaction Pathways
The mechanisms of reactions involving the quinoline-2,4(1H,3H)-dione core have been a subject of interest. For instance, the synthesis of functionalized quinolines often proceeds through a series of well-defined steps. researchgate.netnih.gov In the case of nucleophilic substitution reactions, the mechanism typically involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient ring system before the leaving group departs.
Computational studies on related quinazoline (B50416) systems have provided insights into the reaction pathways, helping to rationalize the observed regioselectivity. nih.gov Similar theoretical investigations on this compound could further elucidate the electronic factors that govern its reactivity and predict the outcomes of various transformations.
Spectroscopic and Crystallographic Investigations for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of 6-Methylquinoline-2,4(1H,3H)-dione would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring (H-5, H-7, H-8) would typically appear in the downfield region (around 7.0-8.0 ppm). The singlet for the H-5 proton would likely be the most downfield of the aromatic signals due to its proximity to the electron-withdrawing carbonyl group. The H-7 and H-8 protons would appear as doublets. The methyl group protons (6-CH₃) would produce a characteristic singlet in the upfield region (around 2.3-2.5 ppm). The methylene (B1212753) protons at the C-3 position would appear as a singlet, and the N-H proton would also be a singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. For this compound, ten distinct signals would be anticipated. The carbonyl carbons (C-2 and C-4) would be the most downfield signals, typically appearing in the range of 160-180 ppm. The aromatic carbons would resonate between 115-140 ppm. The methyl carbon (6-CH₃) would be found in the upfield region of the spectrum (around 20 ppm), while the C-3 methylene carbon would be expected around 40 ppm.
Expected ¹H and ¹³C NMR Data for this compound Note: The following table is based on predicted values and general spectroscopic principles, as specific experimental data is not widely published.
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| H-5 | ~7.8 (s) | C-2 | ~165 |
| H-7 | ~7.4 (d) | C-4 | ~177 |
| H-8 | ~7.1 (d) | C-4a | ~138 |
| 6-CH₃ | ~2.4 (s) | C-5 | ~125 |
| H-3 | ~3.5 (s) | C-6 | ~136 |
| N1-H | Variable (broad s) | C-7 | ~133 |
| C-8 | ~117 | ||
| C-8a | ~118 | ||
| C-3 | ~40 | ||
| 6-CH₃ | ~21 |
2D NMR techniques are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure. ucdavis.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would confirm the coupling between the H-7 and H-8 protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This experiment would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum (e.g., the methyl protons to the methyl carbon, and each aromatic proton to its respective carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule and for identifying quaternary (non-protonated) carbons. For instance, the methyl protons (6-CH₃) would show correlations to C-5, C-6, and C-7. The H-5 proton would show correlations to C-4, C-7, and C-8a, confirming the arrangement of the substituted benzene ring.
While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the chemical environment of the nitrogen atom in the quinoline (B57606) ring. The chemical shift of the nitrogen atom would be influenced by its hybridization and participation in the amide functionality. This technique could confirm the presence of the N-H group and provide insight into hydrogen bonding or tautomeric equilibria in solution.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.
Key Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3200-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic/Methyl) | Stretching | 2850-2960 |
| C=O (Amide Ketone) | Stretching | ~1670 |
| C=O (Ketone) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | 1500-1600 |
The presence of two distinct carbonyl peaks would be a key feature, corresponding to the amide carbonyl at C-2 and the ketone carbonyl at C-4. The broad N-H stretching band would confirm the presence of the amide group.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₉NO₂), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
X-ray Crystallography for Absolute Structure Determination and Crystal Packing
This technique would unambiguously confirm the connectivity and planarity of the quinoline ring system. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule, and potential π–π stacking interactions between the aromatic rings. These interactions govern how the molecules pack together to form the crystal lattice.
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties
The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the nature of its chromophores. For this compound, which exists in tautomeric equilibrium with forms like 4-hydroxy-6-methylquinolin-2(1H)-one, the UV-Vis spectrum is governed by the π-electron system of the quinoline nucleus. The absorption bands observed in the ultraviolet and visible regions arise from electronic transitions between different molecular orbitals.
The core chromophore in this compound and its tautomers is the bicyclic quinoline system, which is known to exhibit characteristic absorption bands. These bands are typically associated with π→π* and n→π* electronic transitions. The π→π* transitions, which are generally of high intensity, originate from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital.
In related quinoline derivatives, distinct absorption bands are observed that can be correlated to these transitions. For instance, studies on similar quinoline structures often report absorption peaks in the range of 200-400 nm. nih.gov The exact position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring and the solvent used for the measurement.
Detailed experimental UV-Vis spectroscopic data for this compound is not extensively documented in publicly available literature. However, analysis of closely related compounds allows for a reliable estimation of its chromophoric properties. For example, the UV-Vis absorption spectra of various quinoline derivatives have been studied both experimentally and theoretically, providing a framework for understanding the electronic transitions in the target molecule. nih.govresearchgate.net
The presence of the methyl group at the 6-position is expected to have a minor bathochromic (red) shift on the absorption bands compared to the unsubstituted quinolin-2,4-dione, due to its electron-donating inductive effect. The keto-enol tautomerism between the dione (B5365651) and the hydroxy-quinolinone forms will also significantly influence the electronic absorption spectrum, as the conjugation within the chromophore differs between the tautomers.
To illustrate the typical UV-Vis absorption characteristics of this class of compounds, the following table presents data for related quinolinone derivatives.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition | Reference |
| Quinoline | Ethanol | 226, 276, 313 | 36300, 3630, 2880 | π→π* | Generic Data |
| 2-Methylquinolin-4-ol | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |
| 4-Hydroxyquinolin-2(1H)-one | Not Specified | Not Specified | Not Specified | Not Specified | sigmaaldrich.com |
| 6-Bromo-4-hydroxyquinolin-2(1H)-one | Not Specified | Not Specified | Not Specified | Not Specified | uni.lu |
Note: Specific molar absorptivity and transition assignments for the listed related compounds are not always available in the cited sources.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been successfully employed to predict the electronic spectra of related heterocyclic systems. nih.govresearchgate.net Such studies on quinoline derivatives generally show good agreement between the calculated and experimental spectra, confirming the assignments of the observed absorption bands to specific electronic transitions. These computational approaches could be applied to this compound to provide a more detailed understanding of its electronic properties.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Applications in Molecular Structure and Properties
Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 6-Methylquinoline-2,4(1H,3H)-dione allows for a detailed exploration of its fundamental chemical properties.
Geometry Optimization and Conformational Analysis
The first step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT, often with the B3LYP functional and a 6-311+G(d,p) basis set, are performed to find the minimum energy conformation of this compound. metu.edu.tr This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. nih.gov Vibrational frequency analysis is then typically carried out to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. metu.edu.tr
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, DFT calculations can precisely determine the energies of these frontier orbitals and the resulting energy gap, providing insights into its potential for chemical reactions. metu.edu.tr The distribution of the HOMO and LUMO across the molecule can also be visualized, identifying the regions most likely to be involved in electron donation and acceptance. researchgate.net
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP surface displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential regions. nih.gov Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the dione (B5365651) group and potentially the nitrogen atom, highlighting these as sites for electrophilic interaction. The aromatic rings and the methyl group would exhibit varying potentials that influence the molecule's interactions with other chemical species. This visual representation of charge distribution provides a clear guide to the molecule's reactive sites. researchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis for Electronic Stability and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. wisc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute significantly to molecular stability. researchgate.netwisc.edu
By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to determine the energetic stabilization arising from these delocalizations. wisc.edu For this compound, NBO analysis can reveal the extent of π-conjugation within the quinoline (B57606) ring system and the electronic effects of the methyl and dione substituents. The analysis provides information on the hybridization of atomic orbitals and the charge distribution based on the natural population analysis (NPA). researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental assignments.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. mdpi.com These predicted chemical shifts are valuable for assigning experimental spectra and can aid in the structural elucidation of complex molecules. mdpi.com
Vibrational Wavenumbers: The vibrational frequencies (wavenumbers) of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These theoretical frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). The calculated vibrational spectrum is often scaled to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. researchgate.net
Quantum Chemical Descriptors and Global Reactivity Indices
From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors and global reactivity indices can be calculated to further quantify the chemical reactivity and stability of this compound. science.govdergipark.org.tr These descriptors provide a more comprehensive understanding of the molecule's electronic properties. mdpi.com
Key global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E_LUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). dergipark.org.tr
These descriptors, derived from DFT calculations, provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical environments. mdpi.comresearchgate.net
Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.1 |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.227 |
| Electrophilicity Index (ω) | 4.19 |
Note: The values in this table are illustrative and are derived from the HOMO and LUMO energies presented in Table 1.
Investigation of Tautomeric Equilibria and Relative Stabilities
The structure of this compound allows for the existence of several tautomeric forms. The equilibrium between these tautomers is crucial as the predominant form dictates the molecule's chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.
Theoretical studies on analogous quinolin-4(1H)-one systems have demonstrated that the 4-oxo form is generally the most stable tautomer in solution. This has been corroborated by both 13C NMR spectroscopy and quantum-chemical calculations. For instance, in 3-substituted 2-methyl-quinolin-4(1H)-ones, a significant deshielding of the C4 carbon in the 13C NMR spectrum points to the prevalence of the 4-oxo tautomer.
For this compound, several potential tautomers can be considered, including the diketo, enol-keto, and dienol forms. Computational studies on similar, larger fused aromatic hydroquinones have shown that the dione tautomer is often the more stable form. The relative energies of these tautomers can be calculated to predict their equilibrium populations.
| Tautomer | Structure | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Dione | This compound | 0.00 | DFT/B3LYP/6-31G |
| Enol-Keto (4-hydroxy) | 4-Hydroxy-6-methylquinolin-2(1H)-one | +2.5 | DFT/B3LYP/6-31G |
| Enol-Keto (2-hydroxy) | 2-Hydroxy-6-methylquinolin-4(1H)-one | +5.8 | DFT/B3LYP/6-31G |
| Dienol | 2,4-Dihydroxy-6-methylquinoline | +10.2 | DFT/B3LYP/6-31G |
Note: The data in the table above is hypothetical and for illustrative purposes, based on trends observed in related compounds. Actual values would require specific calculations for this compound.
Analysis of Non-Covalent Interactions, including Hydrogen Bonding Networks
Non-covalent interactions play a pivotal role in the supramolecular assembly, crystal packing, and biological interactions of this compound. These interactions, though weaker than covalent bonds, collectively influence the physical properties and molecular recognition capabilities of the compound.
Hydrogen Bonding: The presence of N-H and C=O groups in the predominant dione tautomer makes it an excellent candidate for forming strong intermolecular hydrogen bonds. In the solid state, it is anticipated that molecules of this compound would form hydrogen-bonded networks. For example, crystallographic studies of a related pyrano[3,2-c]quinoline-2,5(6H)-dione have revealed the presence of strong O-H···O hydrogen bonds that lead to the formation of one-dimensional polymeric chains. helsinki.fi Similarly, N-H···O hydrogen bonds are expected to be a dominant feature in the crystal structure of this compound. Intramolecular hydrogen bonds are also possible in the enol tautomers, which would contribute to their relative stability.
Other Non-Covalent Interactions: Van der Waals forces and dipole-dipole interactions also contribute to the intermolecular forces. Computational techniques such as Natural Bond Orbital (NBO) analysis can be employed to identify and quantify these weaker interactions, including C-H···O contacts. arabjchem.org
| Interaction Type | Atoms Involved | Significance |
|---|---|---|
| Intermolecular Hydrogen Bond | N-H···O=C | Primary determinant of crystal packing and supramolecular assembly. |
| π-π Stacking | Quinoline ring system | Contributes to crystal stability and can influence electronic properties. |
| C-H···O Interactions | Aromatic/Methyl C-H and Carbonyl O | Weaker interactions that provide additional stability to the crystal lattice. |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed picture of the reaction pathway.
The synthesis of the quinoline core often involves classic named reactions such as the Skraup-Doebner-Von Miller synthesis. Theoretical studies on this reaction have proposed a fragmentation-recombination mechanism. illinois.edu This involves the initial conjugate addition of an aniline (B41778) to an α,β-unsaturated carbonyl compound, followed by fragmentation and subsequent recombination to form the quinoline product.
For the formation of the 2,4-dione moiety, a plausible synthetic route would be the cyclization of an appropriate N-substituted anthranilic acid derivative or a related precursor. DFT calculations can be used to model these cyclization reactions, identify the transition state structures, and determine the activation barriers. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's feasibility and selectivity.
For instance, in the cyclization step, computational analysis can distinguish between different possible mechanistic pathways, such as a concerted versus a stepwise process. The calculated energy profile for each pathway would reveal the most likely mechanism.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
|---|---|---|---|
| Intramolecular Cyclization | Reactant | 0.0 | - |
| Transition State | +25.3 | Forming C-N bond: 2.1 Å; Breaking C-O bond: 1.8 Å | |
| Product | -15.8 | - |
Note: The data in this table is illustrative and represents the type of information that can be obtained from theoretical studies of reaction mechanisms.
Advanced Research Applications and Interdisciplinary Prospects
Application as Ligands in Metal Coordination Chemistry and Chelates
The quinoline-2,4(1H,3H)-dione framework, including its 6-methyl derivative, possesses excellent potential as a chelating ligand in coordination chemistry. The dione (B5365651) structure features multiple heteroatoms—specifically oxygen and nitrogen—that can act as Lewis basic sites to coordinate with metal ions. The arrangement of the carbonyl groups and the ring nitrogen atom allows the molecule to act as a bidentate or even a multidentate ligand, forming stable chelate rings with a variety of metal centers.
This chelation ability is crucial for the development of novel metal complexes with tailored electronic, magnetic, and catalytic properties. For instance, derivatives of the related quinazoline-2,4(1H,3H)-dione have been shown to chelate with magnesium ions (Mg²⁺), a property that is vital for their biological activity, such as the inhibition of viral enzymes like the HCV NS5B polymerase. arkat-usa.org The interaction typically involves the deprotonation of the N-hydroxyl or amide group, allowing the oxygen atoms to form strong coordinate bonds with the metal ion. arkat-usa.org Similarly, quinoline-based structures can form stable complexes with transition metals such as Fe(III), Cu(II), and Zn(II), where the quinoline (B57606) nitrogen and other functional groups participate in creating well-defined coordination spheres around the metal. researchgate.netnih.gov
The 6-methyl group on the quinoline-2,4(1H,3H)-dione scaffold can subtly influence its electronic properties through an inductive effect, potentially modifying the binding affinity and selectivity for specific metal ions. This tunability makes these compounds attractive for applications in catalysis, materials science, and as metallo-drug candidates.
Integration into Sensor Technologies (e.g., Fluorescence Sensing)
The inherent fluorescence of the quinoline ring system makes 6-methylquinoline-2,4(1H,3H)-dione and its derivatives highly suitable for the development of fluorescent sensors. uomustansiriyah.edu.iq The quinoline core acts as a fluorophore, a molecule that can emit light after being excited by a specific wavelength. The intensity and wavelength of this emission are sensitive to the molecule's local environment.
This principle is harnessed in sensor design by attaching a receptor unit—a group that selectively binds to a specific analyte (like a metal ion)—to the quinoline fluorophore. Upon binding, a photophysical process such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) can occur, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement). researchgate.net
Research has demonstrated the successful application of quinoline derivatives as highly sensitive and selective fluorescent sensors for various metal ions. rsc.org For example, quinoline-based sensors have been designed to detect:
Fe³⁺: Through fluorescence quenching, with detection limits reaching micromolar concentrations. uomustansiriyah.edu.iq
Al³⁺: Via significant fluorescence enhancement. rsc.org
Zn²⁺: By a "turn-on" fluorescence response upon complexation. researchgate.net
The design of these sensors often involves modifying the quinoline structure with specific chelating moieties, such as dipicolylamine, to achieve selectivity for the target ion. researchgate.net The this compound scaffold provides a robust platform for such modifications, allowing for the creation of tailored sensors for environmental monitoring, biological imaging, and clinical diagnostics.
Table 1: Examples of Quinoline-Based Fluorescent Sensors and Their Performance
| Sensor Base | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |
| Quinoline Fluorophore | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M | uomustansiriyah.edu.iq |
| Quinoline-Naphthoic Hydrazide | Al³⁺ / Fe²⁺ | Fluorescence Enhancement (Al³⁺), Colorimetric (Fe²⁺) | 1.22 x 10⁻⁸ M (Al³⁺) | rsc.org |
| Pyrazolo[3,4-b]quinoline | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.93 x 10⁻⁷ M | researchgate.net |
Precursors for Complex Heterocyclic Architectures
The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. Its reactive sites, including the nitrogen atom, the active methylene (B1212753) group at C3, and the aromatic ring, allow for a variety of chemical transformations to build new rings onto the core structure.
Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are a class of fused heterocycles with significant biological activities. While many syntheses build these structures through multicomponent reactions, the quinoline-2,4-dione core can be an integral part of these constructions. mdpi.comnih.govresearchgate.net One established method involves the oxidative cyclization of 5,5'-arylmethylenebis-(6-alkylamino-3-methyluracils). This reaction proceeds by first condensing an arylaldehyde with two equivalents of a 6-aminouracil (B15529) derivative. The resulting intermediate is then cyclized through oxidation to form the final tricyclic pyrimido[4,5-b]quinoline-2,4-dione system. This strategy highlights how the fundamental components of a quinoline-dione and a pyrimidine (B1678525) ring can be assembled to create these complex fused structures.
The quinoline-2,4-dione skeleton can be readily functionalized with triazole rings, a popular modification in medicinal chemistry due to the ability of triazoles to act as stable linkers and engage in hydrogen bonding. A key strategy involves a multi-step synthesis starting with a 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione intermediate.
The synthetic procedure includes these key steps:
Propargylation: The nitrogen at the N1 position of the quinoline-dione ring is alkylated with propargyl bromide in the presence of a base like potassium carbonate. This introduces a terminal alkyne group.
Click Chemistry: The propargylated quinoline-dione then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with various organic azides. This step efficiently and regioselectively forms a second 1,2,3-triazole ring.
This methodology allows for the creation of a diverse library of bis(1,2,3-triazole) functionalized quinoline-2,4-diones, where different substituents can be introduced via the azide (B81097) component. Further chemical modifications, such as the oxidation of alcohol functionalities on the triazole side chains to aldehydes or carboxylic acids, have also been successfully demonstrated.
Table 2: Synthesis of Triazole-Functionalized Quinoline-2,4-diones
| Starting Material | Reaction Steps | Key Reagents | Product Type | Reference |
| 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | 1. Propargylation2. CuAAC Cycloaddition | 1. Propargyl bromide, K₂CO₃, DMF2. Substituted Azide, Cu(I) catalyst | Bis(1,2,3-triazole) functionalized quinoline-2,4-dione | |
| (1-(2,4-Dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | Oxidation | Pyridinium chlorochromate (PCC) or MnO₂ | Quinoline-2,4-dione functionalized 1,2,3-triazole-4-carbaldehyde | |
| (1-(2,4-Dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Quinoline-2,4-dione functionalized 1,2,3-triazole-4-carboxylic acid |
The synthesis of isochromeno[4,3-c]quinoline-diones represents a sophisticated transformation to create a polycyclic heteroaromatic system. While direct synthesis from this compound is not extensively documented in the surveyed literature, the general reactivity of the quinoline-2,4-dione scaffold suggests plausible synthetic routes. Such a transformation would likely involve a reaction that forms a new six-membered oxygen-containing ring fused across the C3 and C4 positions of the quinoline core.
A hypothetical approach could involve the reaction of a 3-substituted quinoline-2,4-dione with a molecule containing a carboxylic acid and a suitably positioned leaving group or a group capable of intramolecular cyclization. For example, a reaction between a 3-bromoquinoline-2,4-dione and a salicylaldehyde (B1680747) derivative or 2-carboxyphenylacetic acid under palladium catalysis or other condensation conditions could potentially lead to the desired fused system. However, established and optimized protocols for this specific transformation from a quinoline-2,4-dione precursor are not prominently reported.
Conclusion and Future Research Trajectories
Synthesis of Current Research Landscape and Key Findings
The current body of research indicates that 6-Methylquinoline-2,4(1H,3H)-dione is an accessible heterocyclic compound, likely synthesized via the Conrad-Limpach reaction. While direct and extensive studies on the parent compound are limited, research on its close derivatives, particularly 3-diazo-6-methylquinoline-2,4(1H,3H)-dione, provides significant insight into its structure and reactivity. The quinoline-2,4-dione scaffold is well-established as a pharmacologically important motif, with derivatives exhibiting a broad spectrum of biological activities.
Identification of Emerging Research Frontiers and Unexplored Avenues
Future research should focus on the thorough characterization of this compound itself. A detailed investigation of its physicochemical properties, including its tautomeric equilibrium under various conditions, is warranted. A significant unexplored avenue is the systematic evaluation of its biological activity profile, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, its potential in materials science, particularly its photophysical properties, remains to be investigated.
Methodological Advancements and Challenges in the Field
Advancements in green chemistry offer opportunities to develop more sustainable and efficient synthetic routes to this compound and its derivatives, potentially utilizing microwave-assisted synthesis or novel catalytic systems. nih.gov A key challenge will be the selective functionalization of the quinoline (B57606) core to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
Potential for Transformative Discoveries in Chemical Science
Given the proven versatility of the quinoline-2,4-dione scaffold, focused research on this compound holds the potential for significant discoveries. The exploration of its derivatives could lead to the identification of new therapeutic agents with improved efficacy and novel mechanisms of action. In materials science, this compound could serve as a building block for new functional materials with tailored optical and electronic properties. The continued investigation of this and related compounds will undoubtedly contribute to the advancement of both medicinal and materials chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
